

Application Notes and Protocols: Metal-Catalyzed Reactions of 1-Diazo-2-butanone

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Compound of Interest

Compound Name: 1-Diazo-2-butanone

Cat. No.: B8460531

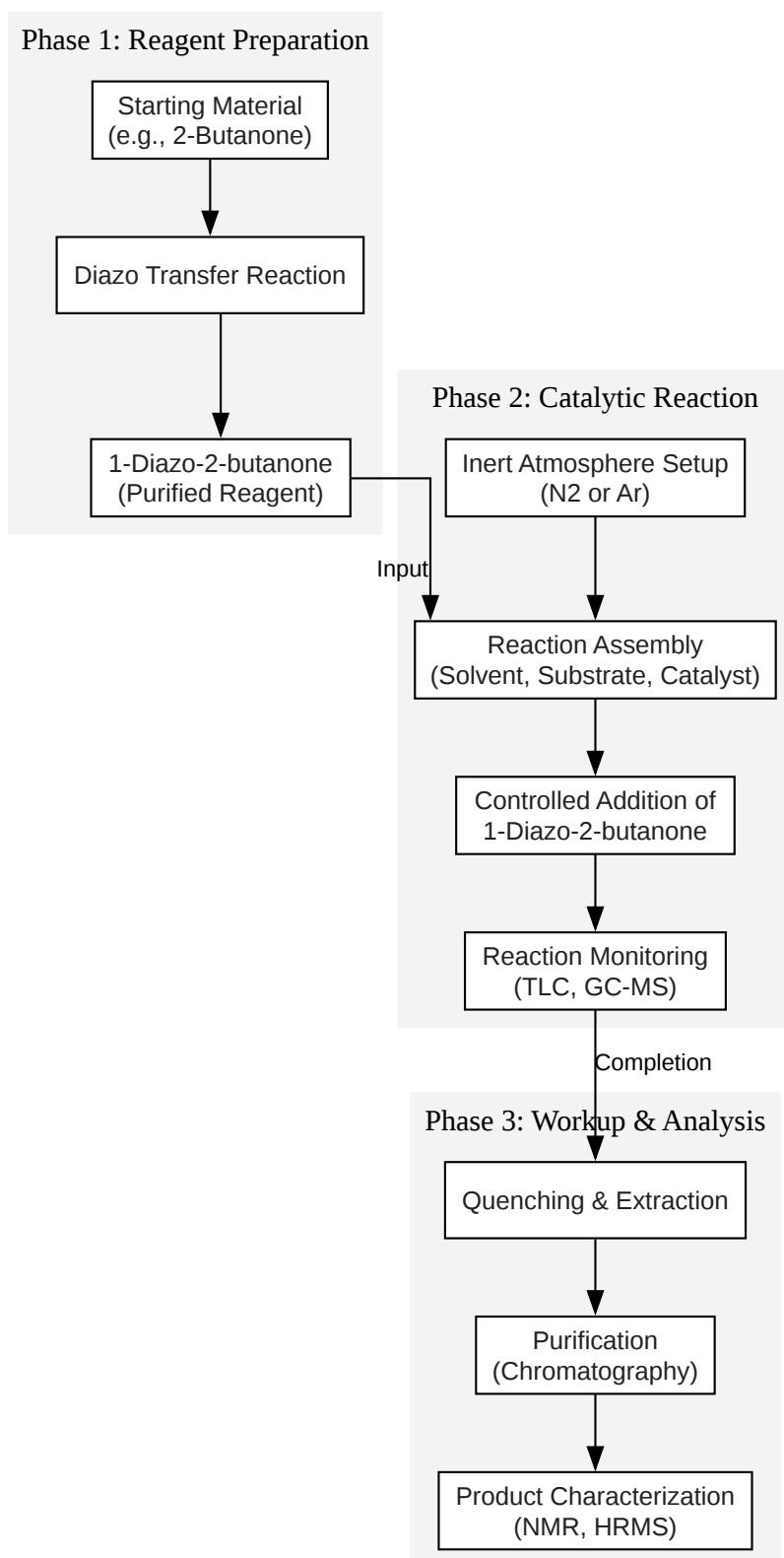
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of **1-diazo-2-butanone** in various metal-catalyzed reactions. **1-Diazo-2-butanone** is a versatile reagent in organic synthesis, primarily serving as a precursor to a reactive ketocarbene intermediate upon thermal, photolytic, or metal-catalyzed dediazotization.^[1] The transition metal-catalyzed decomposition of α -diazocarbonyl compounds like **1-diazo-2-butanone** is among the most powerful strategies for forming carbon-carbon and carbon-heteroatom bonds, making it highly relevant for the synthesis of complex molecules in drug discovery and development.^{[2][3]}

General Experimental Workflow

The successful execution of metal-catalyzed reactions with **1-diazo-2-butanone** follows a general workflow, from the synthesis of the diazo compound to the final catalytic transformation and product analysis.



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Caption: General workflow for metal-catalyzed reactions of **1-diazo-2-butanone**.

Protocol 1: Synthesis of 1-Diazo-2-butanone

The synthesis of α -diazo ketones can be achieved via diazo transfer from a sulfonyl azide to a ketone.^[1] The following is a general protocol adapted from modern diazo transfer methodologies.

Materials:

- 2-Butanone
- Base (e.g., Triethylamine, DBU)
- Diazo Transfer Agent (e.g., p-toluenesulfonyl azide, methanesulfonyl azide)
- Solvent (e.g., Acetonitrile, Dichloromethane)
- Quenching solution (e.g., Saturated aq. NH_4Cl)
- Extraction solvent (e.g., Diethyl ether)
- Drying agent (e.g., MgSO_4 or Na_2SO_4)

Procedure:

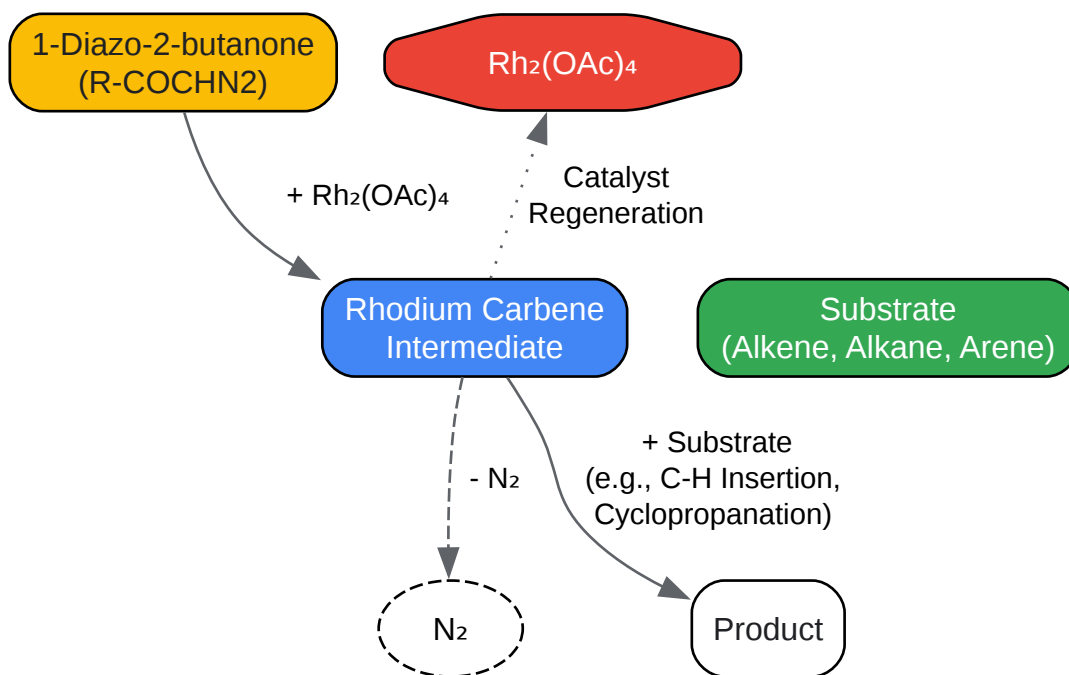
- To a stirred solution of 2-butanone (1.0 eq) and a suitable base (1.2 eq) in the chosen solvent at 0 °C, add the diazo transfer agent (1.1 eq) dropwise.
- Allow the reaction mixture to stir at 0 °C for 1-2 hours and then warm to room temperature, stirring overnight.
- Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quench the reaction by slowly adding the quenching solution.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).

- Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel chromatography to yield **1-diazo-2-butanone**.

Caution: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood, avoiding heat, strong acids, and metal catalysts other than those used intentionally in subsequent reactions.

Application Note 1: Rhodium(II)-Catalyzed Reactions

Rhodium(II) complexes are highly effective catalysts for the decomposition of diazo compounds, leading to the formation of rhodium-carbene intermediates. These intermediates are versatile and can undergo a variety of transformations, including C-H insertion, cyclopropanation, and ylide formation.[4] For **1-diazo-2-butanone**, intramolecular C-H insertion reactions are particularly valuable for synthesizing cyclic ketones like cyclopentanones.[5]



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Caption: Catalytic cycle for Rhodium(II)-catalyzed reactions of diazo compounds.

Table 1: Representative Rhodium-Catalyzed Reactions of α -Diazo Ketones

Catalyst	Substrate Type	Reaction Type	Solvent	Temp (°C)	Yield (%)	Reference
$\text{Rh}_2(\text{OAc})_4$	α -Aryl- α -diazo ketone	Intramolecular C-H Insertion	Dichloromethane	25	70-95	[5]
$\text{Rh}_2(\text{OAc})_4$	Styrene	Cyclopropanation	Dichloromethane	25	High	[6]

| $\text{Rh}_2(\text{esp})_2$ | Benzene | Buchner Reaction | Benzene | 25 | Variable |[7] |

Protocol 2: General Procedure for Rh(II)-Catalyzed Intramolecular C-H Insertion

This protocol is adapted for the cyclization of a hypothetical substrate derived from **1-diazo-2-butanone**, aiming for cyclopentanone synthesis.[5]

Materials:

- **1-Diazo-2-butanone** derivative (e.g., 1-diazo-5-phenyl-2-pentanone)
- Rhodium(II) acetate [$\text{Rh}_2(\text{OAc})_4$] (1-2 mol%)
- Anhydrous solvent (e.g., Dichloromethane or Benzene)

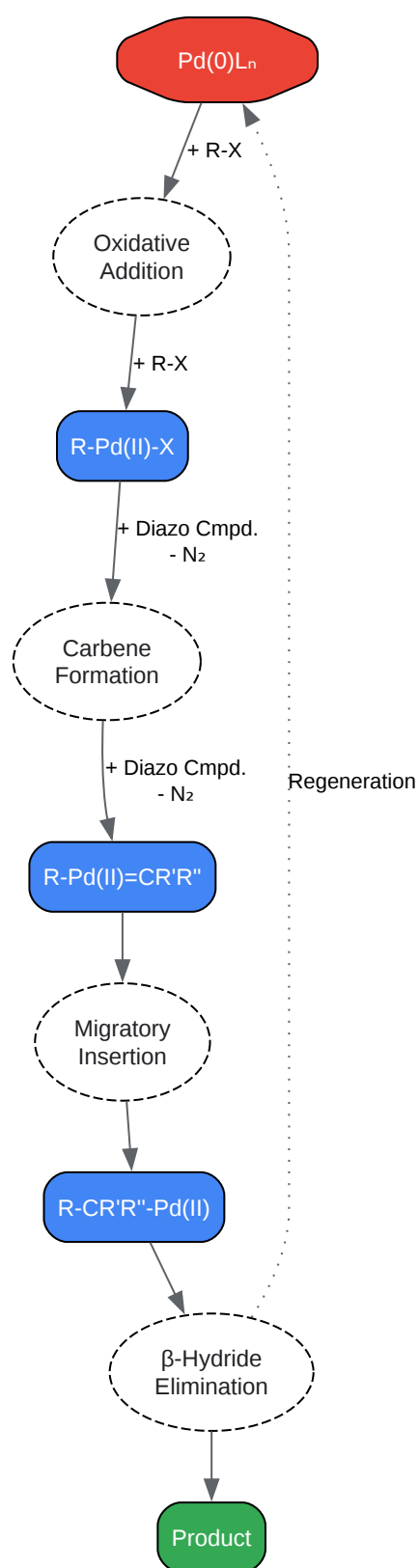
Procedure:

- Dissolve the **1-diazo-2-butanone** derivative (1.0 eq) in the anhydrous solvent under an inert atmosphere (N_2 or Ar).
- Add the $\text{Rh}_2(\text{OAc})_4$ catalyst (0.01-0.02 eq) to the solution. Vigorous evolution of N_2 gas should be observed.
- Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

- Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
- Purify the residue by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired cyclopentanone product.

Application Note 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are widely used for cross-coupling reactions.^{[8][9]} With diazo compounds, palladium catalysis enables novel transformations, such as the synthesis of 1,3-dienes from vinyl boronic acids or α -aryl α,β -unsaturated carbonyl compounds from arylboronic acids.^[10]^{[11][12]} The key step in these reactions is the migratory insertion of a palladium carbene intermediate.^{[3][10]}



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Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling of diazo compounds.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

Catalyst	Diazo Substrate	Coupling Partner	Solvent	Temp (°C)	Yield (%)	Reference
Pd(PPh ₃) ₄	α-Diazoketone	Arylboronic acid	Toluene	80	60-90	[11]
Pd(OAc) ₂	Cyclic α-diazocarbonyl	Vinyl boronic acid	Dioxane	80	55-85	[10][12]

| Pd₂(dba)₃ | α-Diazoacetamide | (Intramolecular C-H) | Dioxane | 80 | 70-98 |[13] |

Protocol 3: Pd-Catalyzed Cross-Coupling with a Boronic Acid

This protocol is adapted from the cross-coupling of α-diazocarbonyl compounds with arylboronic acids.[11]

Materials:

- **1-Diazo-2-butanone** (1.5 eq)
- Arylboronic acid (1.0 eq)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
- Base (e.g., i-Pr₂NH, 2.0 eq)
- Oxidant (e.g., Benzoquinone, 1.0 eq)
- Anhydrous solvent (e.g., Toluene)

Procedure:

- To a reaction vessel under an inert atmosphere, add the arylboronic acid (1.0 eq), Pd(PPh₃)₄ (0.05 eq), benzoquinone (1.0 eq), and base (2.0 eq).
- Add anhydrous toluene via syringe.
- Heat the mixture to 80 °C.
- Add a solution of **1-diazo-2-butanone** (1.5 eq) in toluene dropwise over a period of 1-2 hours using a syringe pump.
- After the addition is complete, stir the reaction at 80 °C until the starting materials are consumed (monitor by TLC or GC-MS).
- Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
- Purify the residue by silica gel chromatography to obtain the α-aryl α,β-unsaturated ketone.

Application Note 3: Copper-Catalyzed Reactions

Copper catalysts offer a cost-effective alternative to rhodium and palladium for promoting carbene transfer reactions.^[14] Copper-catalyzed reactions of diazo compounds are well-established for cyclopropanation, X-H (X = O, N, S) insertion, and ylide formation.^[2] Recent advancements have also demonstrated their utility in multicomponent reactions and annulations.^{[15][16]}

Table 3: Representative Copper-Catalyzed Reactions

Catalyst	Substrate Type	Reaction Type	Conditions	Yield (%)	Reference
Cu(acac) ₂	Alcohols/Amines	O-H / N-H Insertion	Dichloromethane, rt	High	[14]
CuI	Nitriles, Carboxylic Acids	Multicomponent Reaction	CH ₃ CN, rt	Good	[15]

| Cu(OTf)₂ | Enaminothiones | [4+1] Annulation | Dichloroethane, 50 °C | 70-95 |[16] |

Protocol 4: General Procedure for Cu-Catalyzed O-H Insertion

This protocol describes the reaction of **1-diazo-2-butanone** with an alcohol to form an α-alkoxy ketone.

Materials:

- **1-Diazo-2-butanone** (1.0 eq)
- Alcohol (e.g., Benzyl alcohol, 5.0 eq, can be used as solvent)
- Copper catalyst (e.g., Cu(acac)₂, 2 mol%)
- Anhydrous solvent (e.g., Dichloromethane, if alcohol is not the solvent)

Procedure:

- In a flask under an inert atmosphere, dissolve the copper catalyst (0.02 eq) in the alcohol (used as the solvent) or in a mixture of the alcohol (1.2 eq) and dichloromethane.
- Heat the mixture to a gentle reflux (approx. 40 °C for dichloromethane).
- Slowly add a solution of **1-diazo-2-butanone** (1.0 eq) in the same solvent via syringe pump over 2-3 hours.

- Continue stirring at reflux for an additional hour after the addition is complete.
- Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- Purify the resulting crude product by silica gel chromatography to isolate the α -alkoxy ketone.

Application Note 4: Gold-Catalyzed Reactions

Gold catalysis has emerged as a powerful tool in organic synthesis, with gold carbenoids generated from diazo compounds showing unique reactivity compared to other metals.^[17] These intermediates can participate in C-H functionalization, cyclopropanation, and complex tandem rearrangements.^{[17][18]} Gold catalysts are particularly noted for their high chemo- and site-selectivity under mild conditions.^[17]

Table 4: Representative Gold-Catalyzed Reactions

Catalyst	Substrate Type	Reaction Type	Oxidant	Yield (%)	Reference
$\text{PPh}_3\text{AuCl} / \text{AgSbF}_6$	Phenols	C-H Functionalization	None	High	^[17]
$\text{IPrAu}(\text{NCMe})\text{PF}_6$	Styrene	Cyclopropanation	None	>99	^[17]

| $\text{PPh}_3\text{AuSbF}_6$ | α -Diazoketone | Oxidative Rearrangement | Diphenylsulfoxide | 88 |^[17] |

Protocol 5: General Procedure for Au-Catalyzed C-H Functionalization of Arenes

This protocol is adapted for the reaction of **1-diazo-2-butanone** with an electron-rich arene like anisole.^[17]

Materials:

- **1-Diazo-2-butanone** (1.0 eq)
- Arene (e.g., Anisole, used as solvent or co-solvent)
- Gold catalyst (e.g., IPrAu(NCMe)PF₆, 2 mol%)
- Anhydrous solvent (e.g., Dichloromethane)

Procedure:

- Charge a reaction vessel with the gold catalyst (0.02 eq) and the arene (e.g., anisole, 10 eq).
- Add anhydrous dichloromethane under an inert atmosphere.
- Add a solution of **1-diazo-2-butanone** (1.0 eq) in dichloromethane dropwise to the stirred reaction mixture at room temperature over 1 hour.
- Stir for an additional 2-4 hours, monitoring by TLC.
- Upon completion, concentrate the mixture and purify directly by silica gel chromatography to yield the C-H insertion product.

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